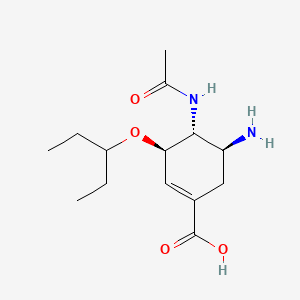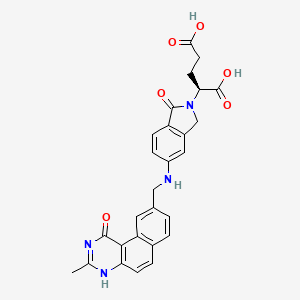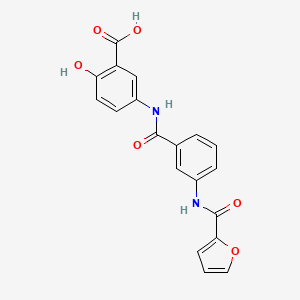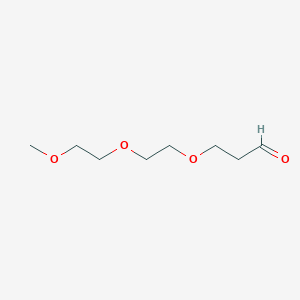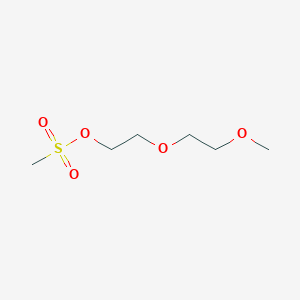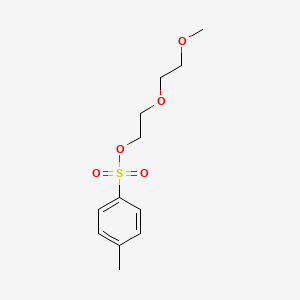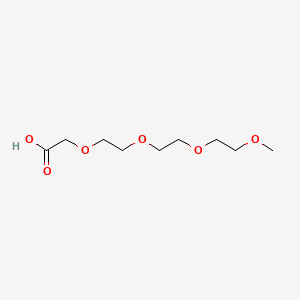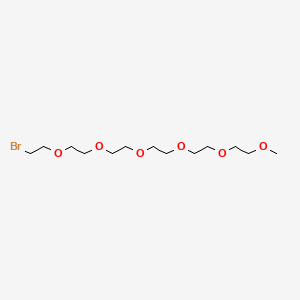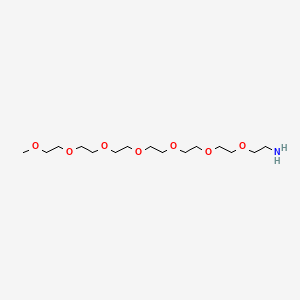
Myricetin
Übersicht
Beschreibung
It is commonly found in various plants, including those from the Anacardiaceae, Myricaceae, Pinaceae, Polygonaceae, and Primulaceae families . Myricetin is present in fruits, vegetables, herbs, legumes, tea, wines, bee pollen, and honey . It is known for its yellow crystalline appearance and has a molecular weight of 318.23 g/mol . This compound has been studied for its potential health benefits, including anticancer, anti-hypertensive, anti-inflammatory, anti-diabetic, anti-neurotoxicity, anti-aging, cardioprotective, and immunomodulatory activities .
Wirkmechanismus
Target of Action
Myricetin, a natural flavonoid, has been found to interact with several targets in the human body. Its primary targets include Tyrosine-protein kinase JAK1 and Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform . These targets play crucial roles in cellular signaling pathways, which are essential for cell growth, proliferation, and survival .
Mode of Action
This compound interacts with its targets to modulate their activities, leading to various changes in cellular functions. For instance, this compound has been shown to directly inhibit the activity of MEK1 and MKK4 , thereby affecting the expression of VEGF . It also influences the PI3K/AKT signaling pathway and the mitogen-activated protein kinase (MAPK) pathway .
Biochemical Pathways
This compound affects several biochemical pathways, including the PI3K/Akt pathway , nrf signaling , canonical and non-canonical wnt pathway , mTOR pathway , Ras/Raf pathway , and JAK/STAT pathway . These pathways are involved in various cellular processes such as cell survival, growth, proliferation, cell cycle division, and apoptosis .
Wissenschaftliche Forschungsanwendungen
Myricetin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: In der Chemie wird this compound auf seine antioxidativen Eigenschaften und seine Fähigkeit untersucht, freie Radikale abzufangen. Es wird in verschiedenen Assays verwendet, um sein Potenzial als natürliches Antioxidans zu bewerten .
Biologie: In der Biologie wird this compound auf seine Rolle bei der Modulation zellulärer Prozesse untersucht. Es wurde gezeigt, dass es die Lipidperoxidation reduziert, den Gehalt an antioxidativen Enzymen erhöht und vor oxidativem Stress schützt .
Medizin: In der Medizin wird this compound auf seine potenziellen therapeutischen Wirkungen untersucht. Es hat Antikrebs-Eigenschaften gezeigt, indem es die Proliferation von Krebszellen hemmt und die Apoptose in verschiedenen Krebszelllinien induziert . This compound zeigt auch entzündungshemmende, antidiabetische und kardioprotektive Wirkungen .
Industrie: In der Industrie wird this compound zur Formulierung von Nahrungsergänzungsmitteln und funktionellen Lebensmitteln verwendet. Seine Stabilität und Bioverfügbarkeit werden durch fortschrittliche Formulierungstechniken wie Nanoliposomen und Festlipid-Nanopartikel verbessert .
5. Wirkmechanismus
This compound entfaltet seine Wirkungen über verschiedene molekulare Ziele und Pfade:
Antioxidativer Mechanismus: this compound wirkt als Antioxidans, indem es ROS abräumt und antioxidative Enzyme aktiviert. Es hemmt die Entstehung von ROS und schützt Zellen vor oxidativem Schaden .
Antikrebsmechanismus: this compound hemmt die Proliferation von Krebszellen und induziert die Apoptose durch die Regulation mehrerer Pfade, darunter die mitogen-aktivierte Proteinkinase (MAPK) und die Phosphoinositid-3-Kinase (PI3K)/AKT-Signalwege . Es moduliert auch die Expression von Genen, die an der Zellzyklusregulation und Apoptose beteiligt sind .
Anti-Entzündungsmechanismus: this compound reduziert Entzündungen, indem es die Produktion von pro-inflammatorischen Zytokinen hemmt und die Aktivierung des Nuclear Factor-kappa B (NF-κB)-Signalwegs unterdrückt .
Biochemische Analyse
Biochemical Properties
Myricetin is characterized by the pyrogallol B-ring, and the more hydroxylated structure is known to be responsible for its enhanced biological properties compared with other flavonols . It has been highlighted because of its various biological activities including antioxidant, anticancer, anti-inflammatory, anti-amyloidogenic, antibacterial, antiviral, and antidiabetic effects .
Cellular Effects
This compound has been shown to have a variety of effects on cells. It has been suggested that this compound contributes to its variability in health benefit effects, including anticancer, anti-hypertensive, anti-inflammatory, anti-diabetic, anti-neurotoxicity, anti-ageing, cardioprotective, and immunomodulatory activities .
Molecular Mechanism
The molecular mechanism of this compound is complex and multifaceted. It is known to interact with a variety of biomolecules, potentially influencing their function. For example, it has been shown to have antioxidant properties, potentially due to its ability to scavenge free radicals .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known to interact with a variety of enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Myricetin can be synthesized through various methods. One common method involves the use of taxifolin as a precursor, which undergoes oxidation to form (+)-dihydrothis compound and subsequently this compound . Another method involves the direct production of this compound from kaempferol, another flavonol .
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources. For instance, this compound can be isolated from the leaves and barks of Myrica rubra . Advanced techniques such as film-ultrasonic dispersion and solid lipid nanoparticle formulation are used to enhance the stability and bioavailability of this compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Myricetin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist bekannt für seine antioxidativen Eigenschaften, die das Abfangen reaktiver Sauerstoffspezies (ROS) wie Hydroxylradikale, Superoxidanionen und Wasserstoffperoxid beinhalten .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um die Stabilität von this compound zu gewährleisten .
Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen seine Derivate wie Dihydrothis compound, Laricitrin und Syringetin . Diese Derivate gehören ebenfalls zur Flavonol-Klasse der Flavonoide und weisen ähnliche biologische Aktivitäten auf .
Vergleich Mit ähnlichen Verbindungen
Myricetin weist strukturelle Ähnlichkeiten mit mehreren anderen Flavonoiden auf, darunter:
Quercetin: Sowohl this compound als auch Quercetin sind Flavonole mit antioxidativen Eigenschaften.
Kaempferol: Ähnlich wie this compound ist Kaempferol ein Flavonol mit Antikrebs- und entzündungshemmenden Eigenschaften.
Luteolin: Luteolin ist ein weiteres Flavonoid mit antioxidativen und entzündungshemmenden Wirkungen.
Apigenin: Apigenin ist ein Flavon mit antioxidativen und Antikrebs-Eigenschaften.
Die Einzigartigkeit von this compound liegt in seinen mehreren Hydroxylgruppen, die seine antioxidative Aktivität verstärken und zu seinen vielfältigen biologischen Wirkungen beitragen.
Eigenschaften
IUPAC Name |
3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,16-20,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMDFBPHZNJCSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022400 | |
| Record name | 3,3',4,4',5',7-Hexahydro-2-phenyl-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Myricetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002755 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble in boiling water; soluble in alcohol. Practically insoluble in chloroform, acetic acid | |
| Record name | MYRICETIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7682 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Dietary polyphenols are a diverse and complex group of compounds that are linked to human health. Many of their effects have been attributed to the ability to poison (i.e., enhance DNA cleavage by) topoisomerase II. Polyphenols act against the enzyme by at least two different mechanisms. Some compounds are traditional, redox-independent topoisomerase II poisons, interacting with the enzyme in a noncovalent manner. Conversely, others enhance DNA cleavage in a redox-dependent manner that requires covalent adduction to topoisomerase II. Unfortunately, the structural elements that dictate the mechanism by which polyphenols poison topoisomerase II have not been identified. To resolve this issue, the activities of two classes of polyphenols against human topoisomerase IIalpha were examined. The first class was a catechin series, including (-)-epigallocatechin gallate (EGCG), (-)-epigallocatechin (EGC), (-)-epicatechin gallate (ECG), and (-)-epicatechin (EC). The second was a flavonol series, including myricetin, quercetin, and kaempferol. Compounds were categorized into four distinct groups: EGCG and EGC were redox-dependent topoisomerase II poisons, kaempferol and quercetin were traditional poisons, myricetin utilized both mechanisms, and ECG and EC displayed no significant activity. On the basis of these findings, a set of rules is proposed that predicts the mechanism of bioflavonoid action against topoisomerase II. The first rule centers on the B ring. While the C4'-OH is critical for the compound to act as a traditional poison, the addition of -OH groups at C3' and C5' increases the redox activity of the B ring and allows the compound to act as a redox-dependent poison. The second rule centers on the C ring. The structure of the C ring in the flavonols is aromatic and planar and includes a C4-keto group that allows the formation of a proposed pseudo ring with the C5-OH. Disruption of these elements abrogates enzyme binding and precludes the ability to function as a traditional topoisomerase II poison., Selected flavonoids were tested for their ability to inhibit the catalytic activity of DNA topoisomerase (topo) I and II. Myricetin, quercetin, fisetin, and morin were found to inhibit both enzymes, while phloretin, kaempferol, and 4',6,7-trihydroxyisoflavone inhibited topo II without inhibiting topo I. Flavonoids demonstrating potent topo I and II inhibition required hydroxyl group substitution at the C-3, C-7, C-3', and C-4' positions and also required a keto group at C-4. Additional B-ring hydroxylation enhanced flavonoid topo I inhibitory action. A C-2, C-3 double bond was also required, but when the A ring is opened, the requirement for the double bond was eliminated. Genistein has been previously reported to stabilize the covalent topo II-DNA cleavage complex and thus function as a topo II poison. All flavonoids were tested for their ability to stabilize the cleavage complex between topo I or topo II and DNA. None of the agents stabilized the topo I-DNA cleavage complex, but prunetin, quercetin, kaempferol, and apigenin stabilized the topo II DNA-complex. Competition experiments have shown that genistein-induced topo II-mediated DNA cleavage can be inhibited by myricetin, suggesting that both types of inhibitors (antagonists and poisons) interact with the same functional domain of their target enzyme..., ... myricetin (3, 3', 4', 5, 5', 7-hexahydroxyflavone) ... could directly bind to JAK1/STAT3 molecules to inhibit cell transformation in epidermal growth factor (EGF)-activated mouse JB6 P(+) cells. Colony assay revealed that myricetin had the strongest inhibitory effect on cell transformation among three flavonols including myricetin, quercetin and kaempferol. Molecular data revealed that myricetin inhibited DNA- binding and transcriptional activity of STAT3. Furthermore, myricetin inhibited the phosphorylation of STAT3 at Tyr705 and Ser727. Cellular signaling analyses revealed that EGF could induce the phosphorylation of Janus Kinase (JAK) 1, but not JAK2. Myricetin inhibited the phosphorylation of JAK1 and increased the autophosphorylation of EGF receptor (EGFR). Moreover, ex vivo and in vitro pull-down assay revealed that myricetin bound to JAK1 and STAT3, but not EGFR. Affinity data further demonstrated that myricetin had a higher affinity for JAK1 than STAT3. Thus, ... myricetin might directly target JAK1 to block cell transformation in mouse JB6 cells., Abnormal expression of cyclooxygenase-2 (COX-2) has been implicated in the development of cancer. ... Here /it is reported/ that 3,3',4',5,5',7-hexahydroxyflavone (myricetin), one of the major flavonols in red wine, inhibits 12-O-tetradecanoylphorbol-13-acetate (phorbol ester)-induced COX-2 expression in JB6 P+ mouse epidermal (JB6 P+) cells by suppressing activation of nuclear factor kappa B (NF-kappaB). Myricetin at 10 and 20 uM inhibited phorbol ester-induced upregulation of COX-2 protein, while resveratrol at the same concentration did not exert significant effects. The phorbol ester-induced production of prostaglandin E 2 was also attenuated by myricetin treatment. Myricetin inhibited both COX-2 and NF-kappaB transactivation in phorbol ester-treated JB6 P+ cells, as determined using a luciferase assay. Myricetin blocked the phorbol ester-stimulated DNA binding activity of NF-kappaB, as determined using an electrophoretic mobility shift assay. Moreover, TPCK (N-tosyl-l-phenylalanine chloromethyl ketone), a NF-kappaB inhibitor, significantly attenuated COX-2 expression and NF-kappaB promoter activity in phorbol ester-treated JB6 P+ cells. In addition, red wine extract inhibited phorbol ester-induced COX-2 expression and NF-kappaB transactivation in JB6 P+ cells. Collectively, these data suggest that myricetin contributes to the chemopreventive effects of red wine through inhibition of COX-2 expression by blocking the activation of NF-kappaB., For more Mechanism of Action (Complete) data for MYRICETIN (6 total), please visit the HSDB record page. | |
| Record name | MYRICETIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7682 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow needles from dilute alcohol | |
CAS No. |
529-44-2 | |
| Record name | Myricetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myricetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myricetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02375 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | myricetin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407290 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3',4,4',5',7-Hexahydro-2-phenyl-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',4,4',5',7-hexahydro-2-phenyl-4H-chromen-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRICETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76XC01FTOJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MYRICETIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7682 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Myricetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002755 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
357 °C | |
| Record name | Myricetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02375 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MYRICETIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7682 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Myricetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002755 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


